![molecular formula C19H23N5O3 B3309105 N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941888-90-0](/img/structure/B3309105.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Overview
Description
The compound “N-[3-(1H-imidazol-1-yl)propyl]-N’-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Chemical Reactions Analysis
The imidazole ring is known to participate in various chemical reactions. It can act as a nucleophile in substitution reactions, and it can also undergo oxidation and reduction reactions . The pyrrolidinone group can participate in hydrolysis reactions under both acidic and basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole ring and the pyrrolidinone group are both polar, which would increase the compound’s solubility in polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitubercular Activity
Compounds containing imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Agricultural Applications
The complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane promoted growth in the root systems of all three wheat varieties by more than 30% in Kazakhstanskaya-10, 30% in Severyanka and 8.5% in Miras .
Development of Novel Drugs
Imidazole has become an important synthon in the development of new drugs . The need for the development of a new drug that overcomes the AMR problems has been highlighted .
Mechanism of Action
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-12-15(5-6-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRTVSAXMUPOAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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